molecular formula C12H16INO B1602123 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide CAS No. 59223-23-3

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No.: B1602123
CAS No.: 59223-23-3
M. Wt: 317.17 g/mol
InChI Key: QSSOQZGDUDZIAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves a nucleophilic substitution reaction. The synthesis starts with 3-methylindole , which reacts with sodium periodate under alkaline conditions to form 5-hydroxy-1,2,3,3-tetramethyl-3H-indole . This intermediate is then reacted with copper(I) iodide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is used as a dye and indicator. It is employed in various analytical techniques to detect and quantify different substances .

Biology: The compound is used in biological research for staining DNA and RNA. It is also used for fluorescent labeling of biological membranes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential anticancer agent .

Industry: Industrially, this compound is used in the manufacture of various products, including dyes, pigments, and fluorescent markers .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSOQZGDUDZIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563797
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-23-3
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 2
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 3
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 4
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 5
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 6
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

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